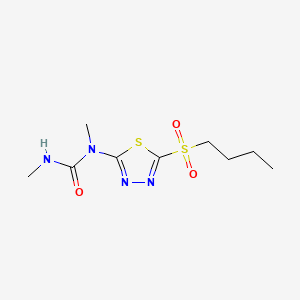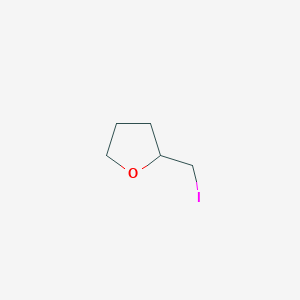
2-(碘甲基)四氢呋喃
描述
2-(Iodomethyl)tetrahydrofuran is an organic compound with the molecular formula C5H9IO It is a derivative of tetrahydrofuran, where an iodine atom is attached to the methyl group at the second position of the tetrahydrofuran ring
科学研究应用
2-(Iodomethyl)tetrahydrofuran is used in various scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Polymer Chemistry: It is employed in the synthesis of specialized polymers with unique properties, such as increased thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
2-(Iodomethyl)tetrahydrofuran can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with iodomethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution with iodomethane to yield 2-(Iodomethyl)tetrahydrofuran .
Another method involves the use of p-toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester as a starting material. This compound is treated with sodium iodide in acetone, leading to the formation of 2-(Iodomethyl)tetrahydrofuran through a substitution reaction .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)tetrahydrofuran typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
2-(Iodomethyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in 2-(Iodomethyl)tetrahydrofuran can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form corresponding substituted tetrahydrofurans.
Reduction: Reduction of 2-(Iodomethyl)tetrahydrofuran can lead to the formation of tetrahydrofuran and hydrogen iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetone.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrofurans such as 2-(hydroxymethyl)tetrahydrofuran, 2-(cyanomethyl)tetrahydrofuran, or 2-(aminomethyl)tetrahydrofuran.
Oxidation: 2-(iodomethyl)tetrahydrofuran-2-ol.
Reduction: Tetrahydrofuran and hydrogen iodide.
作用机制
The mechanism of action of 2-(Iodomethyl)tetrahydrofuran involves its reactivity as an alkylating agent. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows 2-(Iodomethyl)tetrahydrofuran to participate in various substitution reactions, where it transfers its iodomethyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)tetrahydrofuran: Similar in structure but with a bromine atom instead of iodine.
2-(Chloromethyl)tetrahydrofuran: Contains a chlorine atom instead of iodine.
2-(Hydroxymethyl)tetrahydrofuran: Contains a hydroxyl group instead of iodine.
Uniqueness
2-(Iodomethyl)tetrahydrofuran is unique due to the high reactivity of the iodine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions with various nucleophiles sets it apart from its bromine and chlorine analogs .
属性
IUPAC Name |
2-(iodomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZJORGYEOQMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327107 | |
| Record name | 2-(iodomethyl)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-70-9 | |
| Record name | 2-(iodomethyl)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


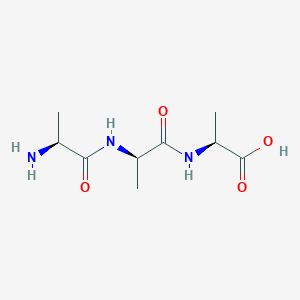
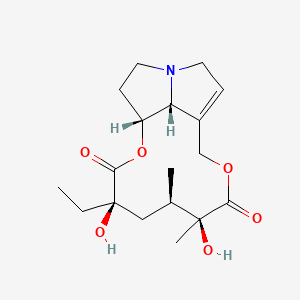
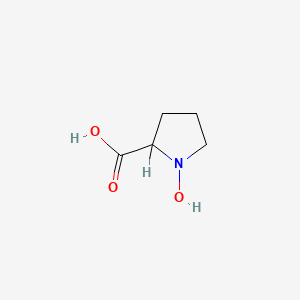
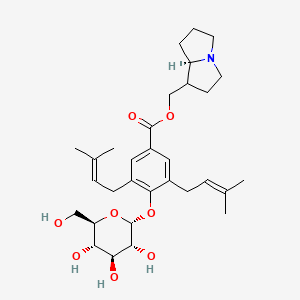
![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)
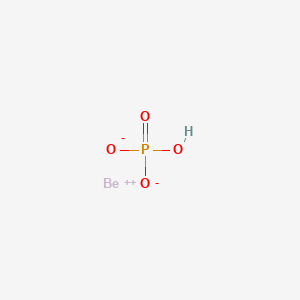
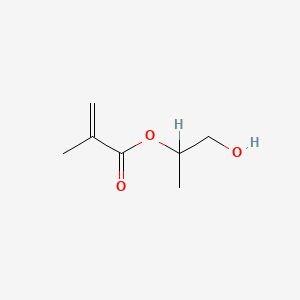
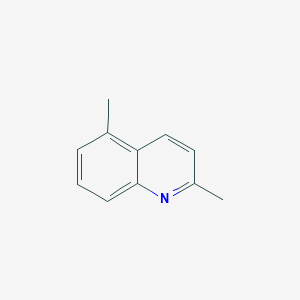
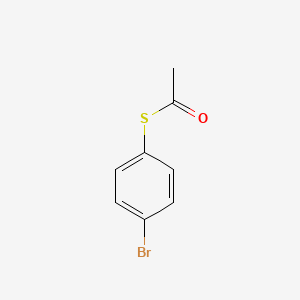
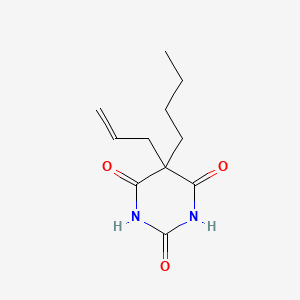
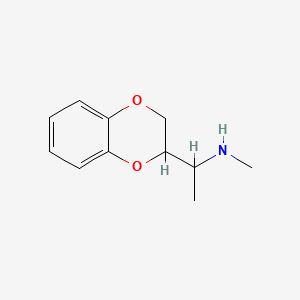
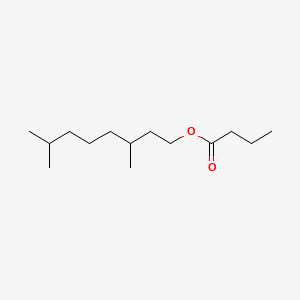
![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)
